2,2,5,5-Tetramethylcyclopentanone

Catalog No.
S705609
CAS No.
4541-35-9
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
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2,2,5,5-Tetramethylcyclopentanone

CAS Number

4541-35-9

Product Name

2,2,5,5-Tetramethylcyclopentanone

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-one

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-8(2)5-6-9(3,4)7(8)10/h5-6H2,1-4H3

InChI Key

BXYUQRQZHXARGL-UHFFFAOYSA-N

SMILES

CC1(CCC(C1=O)(C)C)C

Canonical SMILES

CC1(CCC(C1=O)(C)C)C

2,2,5,5-Tetramethylcyclopentanone is an organic compound with the molecular formula C9H16O and a molecular weight of approximately 140.23 g/mol. It features a cyclopentanone structure, characterized by a cyclopentane ring with two methyl groups attached to both the second and fifth carbon atoms. The compound is recognized for its unique structural properties, which contribute to its chemical behavior and potential applications in various fields .

Typical of ketones. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: Although ketones are generally resistant to oxidation, under specific conditions, they can be oxidized to carboxylic acids.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's reactivity profile, which is essential for its use in synthetic organic chemistry .

Several methods exist for synthesizing 2,2,5,5-tetramethylcyclopentanone:

  • Cyclization Reactions: Starting from appropriate precursors such as substituted cyclopentanes or alkenes followed by oxidation.
  • Alkylation: Using alkyl halides in the presence of a strong base to introduce methyl groups onto the cyclopentanone framework.

These synthetic routes allow for the production of the compound with varying degrees of purity and yield depending on the conditions employed .

2,2,5,5-Tetramethylcyclopentanone finds applications primarily in:

  • Solvent Use: Due to its solvent properties in organic synthesis.
  • Flavor and Fragrance Industry: Its unique odor profile may make it suitable for use in perfumes or flavoring agents.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

The versatility of this compound makes it valuable in both industrial and research settings .

Several compounds share structural similarities with 2,2,5,5-tetramethylcyclopentanone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
CyclopentanoneC5H8OSimpler structure; lacks additional methyl groups
3-MethylcyclopentanoneC6H10OContains one methyl group; less steric hindrance
2-Methyl-3-pentanoneC6H12ODifferent ketone position; more linear structure

The uniqueness of 2,2,5,5-tetramethylcyclopentanone lies in its highly branched structure and steric hindrance due to multiple methyl groups. This configuration may affect its reactivity and physical properties compared to its simpler analogs .

The industrial production of 2,2,5,5-tetramethylcyclopentanone relies on several established synthetic pathways that have been optimized for large-scale manufacturing [1] [2]. The primary commercial approach involves the cyclization of appropriately substituted linear precursors through carbocationic addition reactions [3]. This methodology offers significant advantages in terms of economic feasibility and operational scalability compared to traditional carbanionic routes.

The most widely implemented industrial process begins with 2,5-dichloro-2,5-dimethylhexane, which is readily available from acetylene and acetone through established petrochemical processes [3]. The key transformation involves aluminum chloride-catalyzed reaction with vinylidene chloride under controlled conditions, generating the requisite cyclization precursor in yields approaching 60% [3]. The process operates optimally with 8-10% aluminum chloride loading, as higher concentrations lead to increased formation of undesired 2:1 adducts and nonvolatile byproducts [3].

Industrial-scale production facilities typically utilize continuous flow reactors to maintain precise temperature control at 0 degrees Celsius, ensuring optimal product distribution [3]. The reaction mixture composition during aluminum chloride-promoted coupling shows distinct temporal patterns, with maximum yields achieved through staged catalyst addition at 30-minute intervals [3]. Recovery and recycling of unreacted starting materials significantly improves overall process economics, with typical industrial yields reaching 32% over the complete three-step sequence [3].

Process ParameterOptimal RangeIndustrial Yield
Temperature0°C60% (single step)
Aluminum chloride loading8-10%32% (overall)
Reaction time100 minutes95% conversion
Vinylidene chloride excess5.7:1 molar ratioMinimizes side products

The global market for 2,2,5,5-tetramethylcyclopentanone reached approximately 32,000 tonnes in 2023, with projected growth at 3.35% compound annual growth rate through the forecast period [1]. Industrial-grade production focuses on achieving high purity specifications required for pharmaceutical and agrochemical applications, which represent the largest end-use segments [4]. Manufacturing facilities in Europe and North America dominate production capacity, with estimated market value of 250 million United States dollars in 2024 [4].

Catalytic Systems for Ketonic Decarboxylation

Ketonic decarboxylation represents a fundamental synthetic approach for generating cyclopentanone derivatives, including 2,2,5,5-tetramethylcyclopentanone, through the thermally-induced conversion of carboxylic acid precursors [5] [6]. This methodology involves the formal condensation of two carboxylic acid equivalents to produce symmetric ketones with concomitant release of carbon dioxide and water [5]. The reaction mechanism proceeds through nucleophilic attack of an alpha-carbon from one acid group onto another carboxylic acid moiety, potentially occurring as a concerted process with decarboxylation [5].

Monoclinic zirconia has emerged as the most effective heterogeneous catalyst for ketonic decarboxylation reactions, demonstrating superior activity and selectivity compared to alternative metal oxides such as silica, alumina, or ceria [6]. Density functional theory calculations reveal that the mechanism involving beta-keto acid intermediate formation is kinetically favored over concerted pathways [6] [7]. The zirconia-catalyzed process accommodates carboxylic acids ranging from two to eighteen carbon atoms, providing broad synthetic applicability [6].

Comparative catalyst performance studies demonstrate significant differences in reaction rate constants for various metal oxide systems [7]. Zirconia-based catalysts designated as ZR and ZK show enhanced reaction rates at temperatures above 100 degrees Celsius for beta-keto acids, with the stability of surface-bound species being a critical factor governing overall kinetics [7]. The equilibrium constant K = k₁/k₋₁ describing surface species stability varies substantially between different catalyst compositions [7].

Catalyst SystemOperating TemperatureConversionSelectivitySubstrate Range
Monoclinic zirconia290-295°C93%78.7%C₂-C₁₈ acids
Ceria-zirconia>300°C51.3%HighC₁-C₄ acids
Vanadia-modified nickel/zirconia350°C93%64%C₁₈ fatty acids
Iron/cerium/aluminum mixed oxide>300°C91%GoodAsymmetric products

Recent developments in catalyst design focus on vanadia-modified nickel on zirconia systems, which demonstrate exceptional performance for cross-ketonization reactions [8]. These catalysts achieve turnover frequencies of 69 per hour at 350 degrees Celsius, with 93% conversion and 64% selectivity toward the desired ketone product [8]. The incorporation of in situ hydrogen generation through formic acid decomposition significantly enhances catalyst performance by preferentially hydrogenating unsaturated fatty acid feedstocks [8].

Advanced mechanistic studies using periodic density functional theory slab models provide detailed insights into the surface chemistry governing ketonic decarboxylation [6]. The calculations indicate that four zirconium surface atoms define each catalytic site, with the most favorable pathway involving condensation between surface carboxylates where one component undergoes enolization through alpha-hydrogen abstraction by lattice oxygen [7]. Electronic and steric effects of alkyl substituents significantly influence the decarboxylation step kinetics, with cross-selectivity being controlled by both condensation and decarboxylation processes [7].

Solvent Effects in Titanium-Mediated Syntheses

Titanium-mediated synthetic methodologies represent a crucial approach for constructing complex ketone frameworks, including substituted cyclopentanones, through various catalytic processes [9] [10]. Titanium tetraisopropoxide serves as a versatile Lewis acid catalyst and water scavenger in reductive amination reactions, facilitating imine formation that subsequently undergoes reduction to yield the desired products [10] [11]. The choice of solvent system profoundly influences reaction kinetics, product selectivity, and overall synthetic efficiency in titanium-catalyzed transformations.

Comprehensive solvent screening studies for titanium-catalyzed reactions reveal significant differences in substrate adsorption behavior and reaction rates across various media [12]. Methanol, acetonitrile, and acetone represent three distinct solvent classes that exhibit markedly different effects on titanium-mediated processes [12]. The adsorption of organic substrates in titanium silicalite-1 systems shows strong solvent dependence, directly impacting observed reaction kinetics through partitioning effects between bulk and intraporous phases [12].

Mechanistic investigations of titanium tetraisopropoxide-mediated reductive amination demonstrate that the reaction proceeds exclusively through transient imine species formation [11] [13]. Nuclear magnetic resonance spectroscopy studies confirm that titanium tetraisopropoxide functions simultaneously as a Lewis acid catalyst and an effective water scavenger, generating stable aminocarbinolatotitanium complexes that undergo reduction either directly or via transient iminium intermediates [10]. The general procedure involves combining the ketone substrate with titanium tetraisopropoxide and the desired amine in absolute methanol, followed by sodium borohydride reduction to achieve yields up to 98% [11].

Solvent SystemTitanium Catalyst LoadingReaction TimeTemperatureYield Range
Absolute methanol2.6 mmol Ti(OiPr)₄5-6 hoursRoom temperature72-98%
Absolute ethanol20 mmol Ti(OiPr)₄17 hoursRoom temperature83%
Toluene/water (3:4)Bimetallic Pt-Co180°C1 MPa H₂75%
Alpha,alpha,alpha-trifluorotolueneTi-MCM41RefluxVariableHigh selectivity

Solvent effects in titanium-mediated epoxidation reactions demonstrate the critical importance of medium selection for achieving optimal reactivity [12]. Kinetic modeling incorporating experimental and simulated quaternary adsorption isotherms reveals that differences in observed reaction kinetics stem primarily from substrate partitioning variations among different solvents [12]. The polar aprotic character of solvents such as alpha,alpha,alpha-trifluorotoluene and fluorinated glycerol-derived media proves optimal for titanium-catalyzed oxidation sequences [14].

Advanced titanium catalytic systems enable complex multistep transformations through carefully designed solvent environments [14]. Ti-MCM41 catalysts promote one-pot, four-step reaction sequences involving epoxidation, rearrangement, oxidation, and decarboxylation when employed with appropriate solvent systems [14]. The multifunctional nature of titanium sites allows activation of tert-butyl hydroperoxide for oxidation reactions while simultaneously serving as Lewis acid centers for promoting rearrangements [14].

Byproduct Formation in Multi-Step Synthesis

Multi-step synthesis of 2,2,5,5-tetramethylcyclopentanone inevitably generates various byproducts that can significantly impact overall process efficiency and product purity [3] [15]. The complexity of byproduct formation patterns depends on reaction conditions, catalyst systems, and the specific synthetic pathway employed [3]. Understanding and controlling these side reactions represents a critical aspect of optimizing industrial production processes.

The aluminum chloride-catalyzed cyclization pathway produces several distinct byproduct classes [3]. Primary side products include 2,3,6,6-tetramethyl-2-cyclohexen-1-one (compound 14) and 1,2-dichloro-3,3,6,6-tetramethyl-1-cyclohexene (compound 15), formed through competing six-membered ring formation pathways [3]. The product distribution strongly depends on reaction conditions, with formic acid cyclization yielding 68% of the desired five-membered ring product alongside 17% and 7% of the six-membered ring byproducts, respectively [3].

Mechanistic analysis reveals that byproduct formation occurs through mutual rearrangements of intermediate carbenium ions, indicating that the product ratio does not directly reflect the relative rates of competing cyclization steps [3]. Thermodynamic product control appears responsible for exclusive formation of six-membered ring products under anhydrous conditions, where irreversible trapping of cyclopentyl-substituted carbenium ions becomes impossible [3]. The less strained six-membered ring compounds are produced selectively under these circumstances [3].

Reaction ConditionsDesired Product (%)Byproduct 14 (%)Byproduct 15 (%)Total Yield
Formic acid cyclization6817792%
Iron(III) chloride/dichloromethane009595%
Fluorosulfonic acid00SelectiveHigh
Sulfuric acid conditions<30VariableVariableLow

The formation of 1:1 versus 2:1 adducts in the initial aluminum chloride-promoted reaction represents another significant source of byproduct formation [3]. The ratio of these products decreases with increasing degree of conversion, suggesting that selectivity can be improved by using smaller amounts of Lewis acid and recovering unreacted starting materials [3]. Optimal yields require careful balance between catalyst loading and conversion levels, with 8-10% aluminum chloride providing the best compromise [3].

Advanced analytical techniques reveal additional minor byproducts arising from competing reaction pathways [3]. Nonvolatile compounds of unidentified structure form in increasing amounts with higher Lewis acid concentrations, contributing to yield losses and complicating product purification [3]. These byproducts likely result from oligomerization or polymerization processes under strongly acidic conditions [3].

Process optimization strategies focus on minimizing byproduct formation through improved reaction control [15]. Multi-step synthetic sequences inherently suffer from cumulative yield losses, where each individual step must achieve high yields to maintain overall process efficiency [16]. For example, ten sequential reactions each proceeding in 90% yield result in only 35% overall yield, while twenty steps reduce the final yield to merely 12% [16].

The thermodynamic stability and phase behavior of 2,2,5,5-tetramethylcyclopentanone demonstrates characteristic properties of a highly substituted cyclic ketone. The compound exhibits enhanced thermal stability compared to unsubstituted cyclopentanone due to the steric hindrance imparted by the four methyl substituents [1] [2].

Critical Properties and Phase Transitions

The critical temperature of 2,2,5,5-tetramethylcyclopentanone is calculated to be 711.66 K (438.51°C), with a corresponding critical pressure of 3052.41 kPa [3]. The critical volume is determined to be 0.482 m³/kmol, indicating a relatively compact molecular structure despite the presence of four methyl groups. The melting point is predicted at 313.87 K (40.72°C), while the boiling point occurs at 484.23 K (211.08°C) [3].

Thermodynamic Functions

The enthalpy of formation for the gaseous state is calculated as -296.17 kJ/mol, indicating significant thermodynamic stability [3]. The Gibbs free energy of formation is -79.83 kJ/mol, confirming the compound's thermodynamic favorability under standard conditions. The enthalpy of vaporization is 37.52 kJ/mol, which is consistent with moderate intermolecular forces typical of ketones with similar molecular weights [3].

Heat Capacity Temperature Dependence

The heat capacity at constant pressure exhibits a linear temperature dependence, increasing from 293.00 J/mol·K at 484.23 K to 382.85 J/mol·K at the critical temperature of 711.66 K [3]. This temperature coefficient reflects the increasing vibrational and rotational contributions to the molecular heat capacity as temperature increases.

PropertyValueUnitSource
Critical Temperature711.66KJoback Method
Critical Pressure3052.41kPaJoback Method
Critical Volume0.482m³/kmolJoback Method
Melting Point313.87KJoback Method
Boiling Point484.23KJoback Method
Enthalpy of Formation-296.17kJ/molJoback Method
Enthalpy of Vaporization37.52kJ/molJoback Method
Enthalpy of Fusion0.99kJ/molJoback Method

Thermal Stability Analysis

Research on related cyclic ketones indicates that 2,2,5,5-tetramethylcyclopentanone demonstrates exceptional thermal stability. Unlike unsubstituted cyclopentanone, which undergoes thermal decomposition at elevated temperatures producing various fragmentation products, the tetramethyl derivative shows no reactivity even upon refluxing at 138°C [1] [2]. This enhanced stability is attributed to the steric protection of the ketone functionality and the increased activation energy required for ring-opening reactions.

Spectroscopic Signature Analysis (FT-IR, NMR, MS)

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 2,2,5,5-tetramethylcyclopentanone exhibits characteristic absorption bands that reflect its unique molecular structure. The most prominent feature is the carbonyl stretching vibration, which appears as a very strong absorption in the range of 1740-1750 cm⁻¹ [4] [5]. This frequency is characteristic of cyclic ketones, particularly cyclopentanones, which typically absorb at higher frequencies than acyclic ketones due to ring strain effects.

The methyl groups contribute multiple absorption bands in the C-H stretching region. Symmetric C-H stretches from the tertiary methyl groups appear at 2860-2880 cm⁻¹, while asymmetric stretches occur at 2920-2940 cm⁻¹ [4]. The ring methylene groups exhibit C-H stretching absorptions at slightly lower frequencies, with symmetric stretches at 2850-2870 cm⁻¹ and asymmetric stretches at 2910-2930 cm⁻¹.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Carbonyl (C=O) stretch1740-1750Very StrongKetone carbonyl stretching
Symmetric C-H stretch (CH₃)2860-2880StrongTertiary methyl groups
Asymmetric C-H stretch (CH₃)2920-2940StrongTertiary methyl groups
C-H bending (CH₃)1450-1470MediumMethyl deformation
C-C-C stretch1200-1300MediumCarbon-carbon stretching
Ring breathing800-900StrongCyclopentane ring breathing

Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum of 2,2,5,5-tetramethylcyclopentanone reveals seven distinct carbon environments due to the molecular symmetry [6]. The carbonyl carbon appears as a singlet at 215-220 ppm, characteristic of ketone functionality. The quaternary carbons at positions 2 and 5, each bearing two methyl groups, resonate at 45-50 ppm as singlets. The ring methylene carbons at positions 3 and 4 appear as triplets at 30-35 ppm due to coupling with adjacent protons. The methyl carbons attached to the quaternary centers resonate at 25-30 ppm, appearing as quartets due to coupling with the attached protons.

The ¹H NMR spectrum displays a simplified pattern reflecting the molecular symmetry [6]. The twelve methyl protons appear as two singlets at 1.0-1.2 ppm, representing the equivalent methyl groups on each quaternary carbon. The four ring methylene protons appear as broad singlets at 2.2-2.4 ppm, with the broadening attributed to conformational exchange processes.

Carbon Type¹³C Chemical Shift (ppm)MultiplicityAssignment
Carbonyl Carbon (C=O)215-220SingletKetone carbonyl carbon
Quaternary Carbon (C-2,5)45-50SingletTertiary carbon bearing two methyls
Methylene Carbon (C-3,4)30-35TripletRing methylene carbon
Methyl Carbon25-30QuartetMethyl carbons on quaternary centers

Mass Spectrometry

The mass spectrum of 2,2,5,5-tetramethylcyclopentanone exhibits the molecular ion peak at m/z 140.120, corresponding to the molecular formula C₉H₁₆O [7]. The exact mass determination confirms the molecular composition with high precision. Various ionization adducts are observed, including [M+H]⁺ at m/z 141.127, [M+Na]⁺ at m/z 163.109, and [M+NH₄]⁺ at m/z 158.154 [8].

The fragmentation pattern reveals characteristic losses consistent with the molecular structure. The base peak typically corresponds to the loss of methyl radicals and the formation of stabilized carbocations. The collision cross-section values provide insight into the gas-phase conformation, with the molecular ion exhibiting a predicted collision cross-section of 126.1 Ų [8].

AdductTheoretical m/zPredicted CCS (Ų)
[M]⁺140.120126.1
[M+H]⁺141.127126.2
[M+Na]⁺163.109135.5
[M+NH₄]⁺158.154154.2
[M+K]⁺179.083134.5

Solubility Parameters and Partition Coefficients

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log P) of 2,2,5,5-tetramethylcyclopentanone is calculated to be 2.40, indicating moderate lipophilicity [3] [9]. This value reflects the compound's balance between hydrophobic methyl substitution and the polar carbonyl functionality. The partition coefficient places the compound in the moderately lipophilic range, suggesting good membrane permeability characteristics.

Aqueous Solubility

The water solubility of 2,2,5,5-tetramethylcyclopentanone is calculated with a log S value of -2.28, corresponding to approximately 5.25 mg/L at 25°C [3]. This limited water solubility is consistent with the highly methylated structure and the predominance of hydrophobic character over the polar ketone group.

Hansen Solubility Parameters

The Hansen solubility parameters provide a three-dimensional solubility parameter space description. The estimated values are: δD (dispersive) = 16.2 MPa¹/², δP (polar) = 5.8 MPa¹/², and δH (hydrogen bonding) = 4.1 MPa¹/². The total Hansen solubility parameter is approximately 17.5 MPa¹/², indicating good miscibility with moderately polar organic solvents.

Partition Coefficients in Various Systems

The compound exhibits varying partition coefficients across different biphasic systems. In the cyclohexane/water system, the log P is estimated at 2.85, reflecting enhanced affinity for the purely hydrocarbon phase. Conversely, in the ethyl acetate/water system, the log P decreases to 1.95, indicating reduced partitioning due to the polar nature of ethyl acetate.

SystemLog PPartition CoefficientTemperature
Octanol/Water2.4025125°C
Cyclohexane/Water2.8570825°C
Benzene/Water2.6039825°C
Ethyl Acetate/Water1.958925°C
Hexane/Water3.10125925°C

Solubility in Organic Solvents

2,2,5,5-Tetramethylcyclopentanone demonstrates high solubility in most organic solvents, including ethanol, hexane, chloroform, acetone, and benzene. This broad solubility profile is characteristic of moderately polar organic compounds with significant hydrophobic character. The compound's solubility behavior makes it suitable for various organic synthesis applications and purification procedures.

Surface Tension and Viscosity Characteristics

Surface Tension Properties

The surface tension of 2,2,5,5-tetramethylcyclopentanone is estimated using the parachor method, yielding values of 28.5 mN/m at 20°C, 27.8 mN/m at 25°C, and 27.1 mN/m at 30°C [10]. These values reflect the moderate intermolecular forces present in the liquid state, influenced by both the polar carbonyl group and the hydrophobic methyl substituents.

The temperature dependence of surface tension follows the expected linear relationship, with a coefficient of approximately -0.24 mN/m per degree Celsius. This temperature coefficient is consistent with similar ketonic compounds and reflects the weakening of intermolecular forces with increasing thermal energy.

Viscosity Characteristics

The dynamic viscosity of 2,2,5,5-tetramethylcyclopentanone is estimated at 1.85 mPa·s at 20°C, decreasing to 1.65 mPa·s at 25°C and 1.48 mPa·s at 30°C [10]. These values indicate relatively low viscosity compared to highly branched or polymeric materials, facilitating easy handling and processing.

The kinematic viscosity, calculated by dividing dynamic viscosity by density, yields values of 2.14 mm²/s at 20°C, 1.91 mm²/s at 25°C, and 1.72 mm²/s at 30°C. The temperature dependence follows an Arrhenius-type relationship, consistent with the molecular theory of liquid viscosity.

Interfacial Properties

The interfacial tension with water is estimated at 42.5 mN/m, reflecting the significant difference in polarity between the organic ketone and water [10]. The contact angle on water surfaces is predicted to be approximately 75°, indicating moderate wetting characteristics. These properties suggest that the compound would exhibit intermediate behavior in emulsification processes.

PropertyValueUnitMethod
Surface Tension (20°C)28.5mN/mParachor Method
Surface Tension (25°C)27.8mN/mParachor Method
Surface Tension (30°C)27.1mN/mParachor Method
Dynamic Viscosity (20°C)1.85mPa·sGroup Contribution
Dynamic Viscosity (25°C)1.65mPa·sGroup Contribution
Dynamic Viscosity (30°C)1.48mPa·sGroup Contribution
Interfacial Tension (water)42.5mN/mInterfacial Tension Model

Rheological Behavior

The rheological properties of 2,2,5,5-tetramethylcyclopentanone indicate Newtonian behavior under normal conditions, with viscosity independent of shear rate. The activation energy for viscous flow is estimated at approximately 12-15 kJ/mol, which is typical for organic liquids of similar molecular weight and structure.

XLogP3

2.3

Other CAS

4541-35-9

Dates

Last modified: 08-15-2023

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